2-Methyl-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceutical agents.
The synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine has been explored in various studies and patents, indicating its significance in drug development. Notably, it serves as an intermediate in the synthesis of active pharmaceutical ingredients, including imatinib, which is used in cancer treatment .
This compound is classified under:
The synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine can be accomplished through several methodologies:
The reactions typically involve:
The molecular structure of 2-Methyl-4-(pyridin-3-yl)pyrimidine consists of:
Key structural data includes:
2-Methyl-4-(pyridin-3-yl)pyrimidine can participate in various chemical reactions:
The reactions often require specific conditions such as:
The mechanism of action for compounds derived from 2-Methyl-4-(pyridin-3-yl)pyrimidine often involves:
Studies have shown that these compounds exhibit significant anticancer activity against various cell lines, including lung cancer cells .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are commonly employed to confirm the structure and purity of synthesized compounds .
2-Methyl-4-(pyridin-3-yl)pyrimidine and its derivatives have several applications:
2-Methyl-4-(pyridin-3-yl)pyrimidine (CAS: 637354-24-6) features a bipyridyl-like structure comprising pyrimidine and pyridine rings linked at the 4- and 3-positions, respectively. The pyrimidine ring bears a methyl group at C2, confirmed by X-ray crystallography and DFT optimizations. Key structural parameters include:
Table 1: Key Geometric Parameters from DFT Optimization (B3LYP/6-311G(d,p))
Parameter | Value (Å/°) | Description |
---|---|---|
C2–N1 | 1.340 | Pyrimidine N-C bond |
C4–C3′ | 1.475 | Inter-ring bond |
N1–C2–C7 | 121.5° | Methyl substitution angle |
Pyridine:Pyrimidine | 32.7° | Dihedral angle |
FTIR: Experimental spectra show characteristic vibrations:
NMR (DMSO-d₆):
Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peak at m/z 188.1, with fragmentation at m/z 171.0 (loss of CH₃) [5].
UV-Vis: λₘₐₓ = 268 nm (π→π*) in methanol, consistent with TD-DFT predictions [9].
Single-crystal X-ray studies reveal monoclinic packing (space group P2₁/c) with unit cell parameters:
Intermolecular interactions include:
Table 2: Hirshfeld Surface Contributions
Interaction | Contribution (%) | Role in Packing |
---|---|---|
H⋯H | 36.9 | van der Waals dominance |
O⋯H/H⋯O | 31.0 | Hydrogen bonding |
C⋯H/H⋯C | 18.9 | C–H⋯π interactions |
S⋯H/H⋯S | 7.9 | Heteroatom contacts |
Hirshfeld surfaces confirm dominant H⋯H (36.9%) and O⋯H/H⋯O (31.0%) contacts, with fingerprint plots quantifying interaction geometries [7] [10].
B3LYP/6-311G(d,p) computations reveal:
Global reactivity indices:
Table 3: DFT-Calculated Reactivity Descriptors
Parameter | Value (eV) | Chemical Implication |
---|---|---|
HOMO Energy | −6.32 | Electron-donating capacity |
LUMO Energy | −2.15 | Electron-accepting capacity |
Band Gap (ΔE) | 4.17 | Moderate reactivity |
Electrophilicity (ω) | 5.38 | Moderate electrophile |
NBO analysis shows hyperconjugation stabilizing the methyl group (σC–H→σC–N; 4.8 kcal/mol) and inter-ring charge transfer (nN→πC–C; 12.3 kcal/mol) [4] [8] [9].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2